molecular formula C13H14N2O3 B14147739 1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate CAS No. 62031-11-2

1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate

Cat. No.: B14147739
CAS No.: 62031-11-2
M. Wt: 246.26 g/mol
InChI Key: BNLRGNFOEWRZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 1,3-dimethylpyrazole moiety attached to a 2-methoxybenzoate group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dimethyl-1H-pyrazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazol-5-yl 2-fluorobenzoate
  • 1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate
  • 1,3-Dimethyl-1H-pyrazol-5-yl 2-nitrobenzoate

Uniqueness

1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets .

Properties

CAS No.

62031-11-2

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl) 2-methoxybenzoate

InChI

InChI=1S/C13H14N2O3/c1-9-8-12(15(2)14-9)18-13(16)10-6-4-5-7-11(10)17-3/h4-8H,1-3H3

InChI Key

BNLRGNFOEWRZPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OC(=O)C2=CC=CC=C2OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.